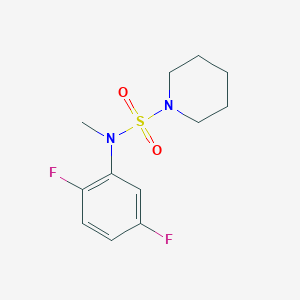![molecular formula C15H14F4N2O2 B7593273 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one, also known as GSK962040, is a small molecule drug that has been developed by GlaxoSmithKline for the treatment of various diseases. This drug has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Mécanisme D'action
The exact mechanism of action of 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one is not fully understood, but it is believed to act through modulation of the P2X7 receptor, which is involved in the regulation of inflammation and pain. This compound has been shown to selectively inhibit the P2X7 receptor, leading to a reduction in the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of pain and inflammation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one is its high potency and selectivity for the P2X7 receptor, making it a valuable tool for studying the role of this receptor in disease. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the development and application of 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one. One area of interest is the use of this compound in combination with other drugs for the treatment of pain and inflammation. Another area of interest is the development of new formulations of this compound with improved solubility and bioavailability. Finally, there is potential for the use of this compound in the treatment of other diseases beyond pain and inflammation, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a promising small molecule drug with potent anti-inflammatory and analgesic properties. Its high potency and selectivity for the P2X7 receptor make it a valuable tool for studying the role of this receptor in disease, and there are several potential future directions for its development and application.
Méthodes De Synthèse
The synthesis of 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one involves several steps, including the preparation of starting materials, reaction of these materials to form the pyridazinone core, and subsequent functionalization of the molecule to introduce the fluorine and trifluoroethoxy groups. The synthesis of this compound has been described in detail in several scientific publications, and the overall yield of the process is reported to be around 10%.
Applications De Recherche Scientifique
6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one has been extensively studied in preclinical models of pain and inflammation, and has shown promising results in reducing pain and inflammation in these models. Several studies have also investigated the potential of this compound in the treatment of other diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O2/c16-12-5-2-1-4-11(12)13-6-7-14(22)21(20-13)8-3-9-23-10-15(17,18)19/h1-2,4-7H,3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHECMQGRSYIZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCCOCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B7593195.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)

![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)
![2,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593237.png)




![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)


